molecular formula C15H15N3O3 B2434596 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034404-30-1

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2434596
CAS RN: 2034404-30-1
M. Wt: 285.303
InChI Key: ZPFPULPLOVAGLJ-UHFFFAOYSA-N
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Description

“N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound that belongs to the class of nitrogen-containing heterocycles . The pyrazole core of this compound is a structural element of natural products and pharmaceutically active compounds . The partially saturated bicyclic pyrazole system, 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine, has found use as a scaffold in drug research and agrochemicals .


Synthesis Analysis

The synthesis of this compound involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,6- and -3,6-dicarboxylic acid monoamides. These are further converted to corresponding differentiated diamides .


Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold. The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include 1,3-dipolar cycloaddition and subsequent monodecarboxylation .

Scientific Research Applications

Medicinal Chemistry and Drug Design

The pyrazole core, including the partially saturated bicyclic pyrazole system found in our compound, has been widely explored in drug research. Researchers have used this scaffold to design novel drug candidates due to its structural versatility and potential pharmacological activity . Investigating the specific interactions of this compound with biological targets could lead to the development of new therapeutic agents.

Agrochemicals

Beyond medicinal applications, the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold has also found utility in agrochemical research. By modifying this core structure, scientists can create compounds with pesticidal or herbicidal properties . Understanding the biological effects of our compound in agricultural contexts could contribute to sustainable crop protection.

Dearomatization Strategies

The dearomatization of pyrazole derivatives is an essential synthetic strategy. Our compound’s unique structure allows for the removal of aromaticity, leading to valuable intermediates for further functionalization. Researchers have explored dearomatization methods to access diverse chemical space and enhance synthetic efficiency .

Pharmacophore Development

The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine motif serves as a pharmacophore in several drugs, including indiplon, zaleplon, presatovir, dinaciclib, and anagliptin. Understanding the interactions of our compound with relevant biological targets could contribute to the design of novel pharmaceuticals .

Functionalization via Catalytic Hydrogenation

Researchers have successfully employed catalytic hydrogenation to functionalize the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold. By introducing substituents at specific positions, they can tailor the compound’s properties for specific applications . Investigating the reactivity patterns of our compound could reveal new avenues for functionalization.

Library Synthesis and Diversity-Oriented Approaches

Our compound’s scaffold has been used in diversity-oriented library synthesis. By creating differentiated diamides, researchers can explore a wide range of chemical space. This approach allows for the rapid generation of structurally diverse compounds for biological testing . Investigating the compound’s impact on library diversity and its potential for hit identification is crucial.

properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-15(10-1-2-13-14(7-10)21-9-20-13)17-11-4-6-18-12(8-11)3-5-16-18/h1-3,5,7,11H,4,6,8-9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFPULPLOVAGLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d][1,3]dioxole-5-carboxamide

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